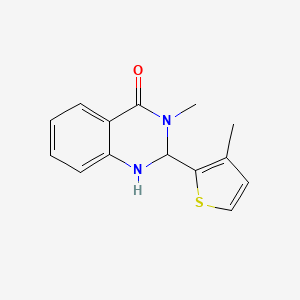
3-methyl-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone
説明
3-methyl-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C14H14N2OS and its molecular weight is 258.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.08268425 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Compounds derived from quinazolinone, including variants similar to 3-methyl-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone, have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. Experimental results, supported by DFT calculations and Monte Carlo simulations, demonstrate that these compounds can effectively inhibit corrosion, suggesting their application in protecting metals against corrosion in industrial settings (Errahmany et al., 2020).
Antitumor Activity
Some derivatives of quinazolinone have been synthesized and evaluated for their antitumor properties. Studies show that certain 2-thieno-quinazolinone analogs exhibit significant antitumor activity, with potential as templates for developing more potent antitumor agents. This research highlights the quinazolinone scaffold's relevance in designing new therapeutic agents for cancer treatment (Al-Obaid et al., 2009).
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have also been explored for their antimicrobial and antiviral activities. Research indicates that certain 4(3H)-quinazolinone derivatives possess moderate to good antiviral activity against various strains, including tobacco mosaic virus (TMV). These findings suggest the potential of quinazolinone compounds in developing antiviral agents (Gao et al., 2007).
Analgesic Activity
The analgesic properties of quinazolinone derivatives have been studied, with some compounds showing significant analgesic activity in vivo. This suggests their potential application in pain management and the development of new analgesic drugs (Osarodion, 2023).
Synthesis and Chemical Properties
The versatility of the quinazolinone ring system has made it a subject of interest in synthetic organic chemistry. New methods for the synthesis of quinazolinone derivatives have been developed, highlighting the scaffold's utility in constructing complex molecules for various applications (He et al., 2014).
特性
IUPAC Name |
3-methyl-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-7-8-18-12(9)13-15-11-6-4-3-5-10(11)14(17)16(13)2/h3-8,13,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYPXUXQWJOQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4502522.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B4502531.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4502560.png)
![4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4502565.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide](/img/structure/B4502574.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
methanone](/img/structure/B4502585.png)
![N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B4502587.png)




